Meclocycline sulfosalicylate

Descripción general

Descripción

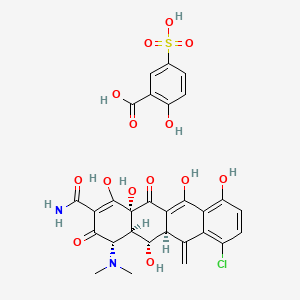

Meclocycline sulfosalicylate is a salt prepared from demeclocycline taking advantage of the basic dimethylamino group which protonates and readily forms a salt in solution with 2-hydroxy-3-carboxybenenesulphonic acid. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. The unusual complex counter-ion is likely to add an antiseptic component to the use of the compound for skin infections.

Mecanismo De Acción

Target of Action

Meclocycline Sulfosalicylate is a tetracycline antibiotic . Its primary target is the bacterial ribosome, specifically the 30s subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Meclocycline likely works by reversibly associating with the 30s subunit of the bacterial ribosome . A likely binding site for tetracyclines has been identified on protein S7 of this subunit . This association blocks the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The inhibition of protein synthesis disrupts essential biochemical pathways in the bacteria. This disruption prevents the bacteria from producing necessary proteins, leading to a halt in growth and multiplication . The exact pathways affected are dependent on the specific proteins that are inhibited.

Result of Action

The result of Meclocycline’s action is the inhibition of bacterial growth. By blocking protein synthesis, Meclocycline prevents the bacteria from growing and multiplying, allowing the immune system to more easily eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability and absorption of the drug. Additionally, the presence of other microbial species and the host’s immune response can also influence the drug’s efficacy. Specific studies on the environmental influence on this compound are limited .

Análisis Bioquímico

Biochemical Properties

Meclocycline sulfosalicylate plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S and 50S ribosomal subunits, blocking the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis . This interaction is crucial as it prevents the growth and reproduction of bacterial cells. The compound also interacts with protein S7 of the 30S subunit, which is a likely binding site for tetracyclines .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It inhibits the growth of bacterial species present in the damaged oral mucosa, allowing the immune system to eliminate infections more effectively . The compound influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and reproduction. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of bacterial infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reversible association with the 30S subunit of the bacterial ribosome . This association blocks the binding of aminoacyl-tRNA to the ribosome, inhibiting protein synthesis. The compound’s binding site on protein S7 of the 30S subunit is crucial for its inhibitory action . By preventing protein synthesis, this compound effectively inhibits bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is known to be stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained antibacterial effects, but its activity may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. Most tetracyclines, including this compound, are not extensively metabolized . The compound is primarily excreted unchanged in the urine and feces . The metabolic pathways of this compound involve its interaction with enzymes and cofactors that facilitate its excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has an estimated volume of distribution of 121 liters, based on its structural similarity to demeclocycline . It is also known to bind to plasma proteins, with an estimated plasma protein binding of 75-91% . These properties influence the compound’s localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against bacterial infections . The localization of this compound within the ribosome is crucial for its antibacterial activity .

Actividad Biológica

Meclocycline sulfosalicylate is a derivative of meclocycline, a broad-spectrum antibiotic belonging to the tetracycline class. It exhibits significant biological activity, particularly as an antimicrobial agent. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound functions primarily as a bacteriostatic agent , inhibiting bacterial growth by binding to the 30S ribosomal subunit of bacteria. This binding prevents the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis essential for bacterial reproduction .

Pharmacodynamics

- Spectrum of Activity : this compound demonstrates broad-spectrum activity against various bacterial species, including both Gram-positive and Gram-negative bacteria. It has shown particular efficacy against Mycobacterium smegmatis and Mycobacterium bovis BCG, with minimal inhibitory concentrations (MIC) reported at 0.10 μM and 0.20 μM respectively .

- Clinical Efficacy : In clinical settings, this compound has been effective in treating acne vulgaris, with studies indicating an 82% clinical improvement rate among patients treated with a 1% topical formulation .

Absorption and Distribution

- Bioavailability : Estimated oral bioavailability is approximately 66%, with a peak plasma concentration occurring around 4 hours post-administration.

- Volume of Distribution : The volume of distribution is estimated at 121 L, indicating extensive tissue distribution.

- Protein Binding : this compound exhibits high plasma protein binding (75-91%) which may influence its pharmacokinetics .

Elimination and Half-life

- Excretion : Approximately 40% is excreted in urine and about 43% in feces.

- Half-life : The half-life is estimated to be around 5.6 hours, allowing for twice-daily dosing in clinical applications .

Acne Vulgaris Treatment Study

A double-blind clinical study involving 351 patients treated with this compound cream demonstrated significant reductions in inflammatory lesions:

- Median Percent Reduction in Lesions : 57.1% after 11 weeks.

- Rapid Response : Notable improvement observed at week 5, with nearly a 50% reduction in papules and pustules.

- Adverse Effects : Low incidence of local adverse effects; only one reported case of contact dermatitis .

Comparative Efficacy Against Mycobacterial Strains

In laboratory studies assessing antimycobacterial activity:

- This compound was one of the most potent compounds tested against M. smegmatis, displaying significant inhibitory effects comparable to established antimycobacterial agents .

- The study highlighted the potential for repurposing this compound in treating mycobacterial infections.

Summary of Research Findings

Aplicaciones Científicas De Investigación

Treatment of Acne Vulgaris

The most notable application of meclocycline sulfosalicylate is in the treatment of acne vulgaris. Clinical studies have demonstrated significant efficacy:

- A regimen using a 1% topical formulation showed an 82% clinical improvement in patients after treatment.

- The median reduction in inflammatory lesions was reported at 57.1% after 11 weeks of treatment, with a rapid response observed by week 5 .

Table 1: Clinical Efficacy in Acne Treatment

| Study Parameter | Result |

|---|---|

| Percentage of Improvement | 82% |

| Median Reduction in Lesions | 57.1% |

| Excellent/Good Results | 62.3% (vs. 27.5% vehicle) |

| Adverse Effects | Minimal (1 case of dermatitis) |

Other Dermatological Uses

This compound has also been investigated for other skin conditions:

- Bacterial Vaginitis: It is indicated for treating infections caused by tetracycline-sensitive bacteria, showing effectiveness in alleviating symptoms associated with bacterial vaginitis and cervicitis .

- Ulcerative Oral Mucositis: Currently under investigation for its efficacy in treating oral mucositis, a painful condition often resulting from cancer therapies .

Safety Profile and Side Effects

Clinical trials have reported a low incidence of adverse effects associated with this compound:

- The most common side effect noted was contact dermatitis, with very few patients experiencing significant adverse reactions.

- Overall, the safety profile appears favorable, especially compared to systemic antibiotic treatments .

Research and Future Directions

Research continues into additional applications and formulations of this compound:

- Ongoing clinical trials are assessing its effectiveness in various dermatological conditions beyond acne and vaginitis.

- Investigations are also looking into its potential synergistic effects when combined with other therapeutic agents.

Propiedades

IUPAC Name |

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJKUGVVYXCLFV-CCHMMTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045596 | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-42-9 | |

| Record name | Meclocycline sulfosalicylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOCYCLINE SULFOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.